Magainin 2
Descripción general
Descripción
Magainin 2 is a well-studied cationic antimicrobial peptide found in the skin of the African clawed frog, Xenopus laevis . It is active against a broad range of microorganisms and exhibits cytolytic effects on certain tumor cell lines .
Synthesis Analysis
This compound is a natural antimicrobial peptide (AMP) isolated from the skin of Xenopus laevis. In addition to the natural form, there are also synthesized derivatives of this compound. These synthesized AMPs have been evaluated for their antimicrobial and haemolytic effects on gram-positive and gram-negative bacteria .
Chemical Reactions Analysis
This compound interacts with several proteins belonging to E. coli macromolecular membrane complexes . Among these, BamA, a membrane protein belonging to the BAM complex responsible for the folding and insertion of nascent β-barrel Outer Membrane Proteins (OMPs) in the outer membrane, has been identified as a this compound interactor .
Physical and Chemical Properties Analysis
This compound assumes an amphiphilic helix when bound to acidic phospholipids, forming a pore composed of a dynamic, peptide-lipid supramolecular complex .
Aplicaciones Científicas De Investigación
Antimicrobial Properties and Membrane Interactions
Magainin 2 peptides, derived from Xenopus laevis, exhibit significant antimicrobial properties. Studies have shown that these peptides kill bacteria by permeabilizing their cell membranes, forming an amphiphilic helix when associated with membranes. Their mechanism involves the formation of pores in membranes, which are larger than those formed by other peptides like alamethicin. Interestingly, this compound peptides do not lyse eukaryotic cells, suggesting a specific action mechanism against prokaryotic cells (Ludtke et al., 1996), (Matsuzaki et al., 1998).
Membrane Selectivity
The selectivity of this compound towards different types of membranes has been a subject of study. It targets bacterial cell membranes while sparing eukaryotic cells, such as erythrocytes. This selectivity is attributed to the differences in membrane lipid composition and the presence of sterols, which reduce susceptibility to this compound (Matsuzaki et al., 1995).
Disruption of Membrane-Linked Free-Energy Transduction
Magainins are known to disrupt the electric potential across various energy-transducing membranes. This uncoupling of respiration from other free-energy-requiring processes is proposed as a mechanism for their antimicrobial effects (Westerhoff et al., 1989).
Peptide-Lipid Bilayer Interactions
Research indicates that this compound forms aggregates such as dimers when interacting with acidic phospholipid membranes, suggesting a complex interaction mechanism. These interactions are critical for understanding their antimicrobial action (Matsuzaki et al., 1994).
Modulation by Peptide Charge
The interactions of this compound with lipid bilayers are also influenced by the peptide's charge. Variations in charge affect the binding strength to negatively charged membranes and the stability of the formed pores (Matsuzaki et al., 1997).
Synergistic Actions
Magainins exhibit synergistic actions when combined with other peptides from Xenopus skin secretions. This synergy enhances their antimicrobial and toxic effects on tumor cells, suggesting potential for therapeutic applications (Westerhoff et al., 1995).
Antibacterial and Antibiofilm Activity
This compound has shown excellent antibacterial activity against drug-resistant strains like Acinetobacter baumannii, including biofilm inhibition, suggesting its potential as a therapeutic agent against resistant bacterial infections (Kim et al., 2018).
Recognition of α-Helical Secondary Structure
Magainin peptides are processed into half-peptides by a cosecreted protease, which recognizes peptides with an amphipathic, α-helical motif. This specificity highlights a novel class of endopeptidases in Xenopus (Resnick et al., 1991).
Mechanism of Synergism
The synergism between this compound and other peptides, such as PGLa, is a consequence of the formation of a potent heterosupramolecular complex, characterized by fast pore formation and moderate pore stability (Matsuzaki et al., 1998).
Mecanismo De Acción
Target of Action
Magainin II primarily targets bacterial cells, displaying antibiotic activity against numerous gram-negative and gram-positive bacteria . It interacts with the bacterial membrane, specifically with anionic phospholipids abundant in bacterial membranes . One of the identified targets is BamA, a membrane protein belonging to the BAM complex responsible for the folding and insertion of nascent β-barrel Outer Membrane Proteins (OMPs) in the outer membrane .
Mode of Action
Magainin II exerts its cytotoxicity effects by preferential interactions with anionic phospholipids abundant in bacterial membranes . It is believed to form pores in the target bacterial membrane, causing lysis and death . The peptide forms a stable complex with BamA, indicating a high affinity of the peptide for BamA .
Biochemical Pathways
Magainin II disrupts the normal functioning of bacterial cells by forming pores in the bacterial membrane . This disruption leads to the leakage of essential cellular contents, ultimately causing cell death . The peptide also impairs the folding of E. coli membrane proteins by interacting with BamA .
Pharmacokinetics
It is known that the peptide shows excellent antibacterial activity and high stability at physiological salt concentrations .
Result of Action
The primary result of Magainin II’s action is the death of bacterial cells. It achieves this by disrupting the bacterial membrane, causing leakage of cellular contents . Additionally, it impairs the folding of E. coli membrane proteins, further inhibiting bacterial function .
Action Environment
Magainin II maintains its stability and excellent antibacterial activity in a biologically relevant salt environment . This suggests that the peptide’s action, efficacy, and stability are influenced by environmental factors such as salt concentration .
Análisis Bioquímico
Biochemical Properties
Magainin II interacts with various biomolecules, primarily targeting the bacterial cell membrane . It exerts its cytotoxicity effects by preferential interactions with anionic phospholipids abundant in bacterial membranes . The peptide remains mostly helical and adopts tilted orientations . It is considered to form pores in the target bacterial membrane, causing lysis and death .
Cellular Effects
Magainin II has significant effects on various types of cells and cellular processes. It has been shown to ameliorate E. coli-related intestinal damage and maintain the integrity of the intestinal mucosal barrier by up-regulating tight junction proteins . It also positively modulates the intestinal microbial flora . Furthermore, it has been reported to induce morphological changes in Escherichia coli regarding early apoptosis .
Molecular Mechanism
The molecular mechanism of Magainin II involves the formation of transmembrane pores, disrupting the bacterial cell membrane . It directly interacts with certain cell membranes via an amphiphilic α-helix and forms permeable ion channels, which results in depolarization and irreversible cytolysis, leading to cell death .
Temporal Effects in Laboratory Settings
Magainin II exhibits stable and consistent effects over time in laboratory settings. It has been reported to have high stability at physiological salt concentrations
Dosage Effects in Animal Models
The effects of Magainin II vary with different dosages in animal models. In a study conducted on BALB/c mice infected with Escherichia coli, Magainin II exhibited significant antibacterial and immunomodulatory functions . Detailed dosage-dependent effects, threshold effects, and potential toxic or adverse effects at high doses need further exploration.
Metabolic Pathways
It is known to interact with anionic phospholipids in bacterial membranes
Transport and Distribution
Magainin II is believed to be transported and distributed within cells and tissues through its interaction with the cell membrane
Propiedades
IUPAC Name |
(4S)-4-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C114H180N30O29S/c1-12-65(7)94(142-88(148)55-119)112(170)124-59-90(150)129-74(38-24-28-45-116)100(158)137-81(51-70-33-19-15-20-34-70)106(164)135-79(49-63(3)4)105(163)138-83(53-72-56-121-62-125-72)107(165)140-85(60-145)110(168)127-67(9)96(154)131-75(39-25-29-46-117)101(159)132-76(40-26-30-47-118)102(160)136-80(50-69-31-17-14-18-32-69)98(156)122-57-89(149)128-73(37-23-27-44-115)99(157)126-68(10)97(155)134-82(52-71-35-21-16-22-36-71)109(167)143-93(64(5)6)111(169)123-58-91(151)130-77(41-42-92(152)153)104(162)144-95(66(8)13-2)113(171)133-78(43-48-174-11)103(161)139-84(54-87(120)147)108(166)141-86(61-146)114(172)173/h14-22,31-36,56,62-68,73-86,93-95,145-146H,12-13,23-30,37-55,57-61,115-119H2,1-11H3,(H2,120,147)(H,121,125)(H,122,156)(H,123,169)(H,124,170)(H,126,157)(H,127,168)(H,128,149)(H,129,150)(H,130,151)(H,131,154)(H,132,159)(H,133,171)(H,134,155)(H,135,164)(H,136,160)(H,137,158)(H,138,163)(H,139,161)(H,140,165)(H,141,166)(H,142,148)(H,143,167)(H,144,162)(H,152,153)(H,172,173)/t65-,66-,67-,68-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,93-,94-,95-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIUUAHJVPPFEV-ABXDCCGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)O)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C114H180N30O29S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50148547 | |
Record name | Magainin 2 peptide, Xenopus | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50148547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2466.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108433-95-0 | |
Record name | Magainin 2 peptide, Xenopus | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108433950 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Magainin 2 peptide, Xenopus | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50148547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
A: Magainin 2 primarily targets the cell membranes of bacteria. [, , ] It exhibits a higher affinity for negatively charged phospholipids, which are abundant in bacterial membranes. [, , , ] Upon interaction, this compound adopts an amphipathic α-helical structure. [, , , ] This allows it to insert into the lipid bilayer and form transient pores. [, , , , , , ] The formation of these pores disrupts the membrane integrity, leading to leakage of cellular contents and ultimately cell death. [, , , , , , ] Notably, this compound demonstrates different membrane permeabilization mechanisms in bacterial and mammalian cells, contributing to its selective toxicity. []
A: this compound is a 23-amino acid peptide with the sequence GIGKFLHSAKKFGKAFVGEIMNS. [, ] Its molecular formula is C113H178N42O30S. [] The molecular weight of this compound is approximately 2465.1 g/mol. [] Circular dichroism (CD) spectroscopy reveals that this compound adopts a random coil conformation in water but forms an α-helix in the presence of trifluoroethanol or when bound to negatively charged lipid membranes. [, , , , , ]
A: this compound demonstrates good stability in physiological salt concentrations. [] Its activity is influenced by temperature, with greater bactericidal activity observed at 37°C compared to lower temperatures. [] The presence of bovine serum albumin can reduce its bactericidal activity, although significant reductions in bacterial populations are still observed. [] This suggests that this compound might be susceptible to degradation or inactivation by serum proteins. [] Further research is needed to fully elucidate the stability and compatibility of this compound in complex biological environments and to explore its potential applications under various conditions.
A: The SAR of this compound has been extensively studied, revealing key structural features essential for its activity. [, , , , , , ] The N-terminal region (residues 1-14) is crucial for antimicrobial activity, with omissions in this region leading to complete loss of activity. [] The C-terminal region, particularly residues alanine-15, glycine-18, and glutamic acid-19, influences both antimicrobial and hemolytic activity. [] Modifications in this region can enhance antimicrobial activity while reducing hemolysis. [] Increasing the positive charge of this compound enhances its binding to negatively charged membranes but can destabilize pore formation, impacting its lytic activity. [] The presence of proline at position 11 in buforin 2, a related peptide, contributes to its unique properties, including weaker membrane permeabilization but enhanced translocation across lipid bilayers. [] These findings highlight the delicate balance between structural features required for membrane binding, pore formation, and selectivity.
A: While in vitro studies provide valuable insights into this compound’s mechanism of action, further research is needed to fully elucidate its PK/PD profile. [, ] Understanding its ADME characteristics, including how it is absorbed, distributed throughout the body, metabolized, and eventually eliminated, is crucial for translating its in vitro activity into therapeutic efficacy in vivo. [] Studies in animal models will be essential to assess its in vivo activity, efficacy, and potential toxicity.
A: Bacteria can develop resistance to antimicrobial peptides like this compound. [, , ] One mechanism involves modifications to the bacterial lipopolysaccharide (LPS). [, ] Salmonella typhimurium mutants with shorter LPS chains showed increased susceptibility to this compound. [] The PhoP-PhoQ two-component system in Salmonella regulates resistance to various antimicrobial peptides, including this compound, by modifying lipid A, a component of LPS. [] These modifications may alter the charge or structure of the outer membrane, hindering this compound binding and insertion.
A: Various analytical techniques are employed to study this compound and its interactions with biological systems. [, ] Circular dichroism (CD) spectroscopy is used to determine the secondary structure of the peptide in different environments. [, , , , , ] Fluorescence spectroscopy, using Trp-substituted analogs of this compound, is used to monitor peptide binding to lipid membranes and to study pore formation dynamics. [, ] Confocal laser scanning microscopy, employing fluorescently labeled this compound, allows visualization of its interactions with bacterial and mammalian cells in real time. [] Atomic force microscopy (AFM) provides high-resolution images of this compound-induced morphological changes in bacterial cell surfaces. [] These techniques, along with other biophysical and biochemical methods, provide a comprehensive understanding of this compound’s structure, function, and mechanism of action.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.